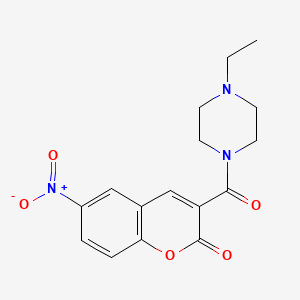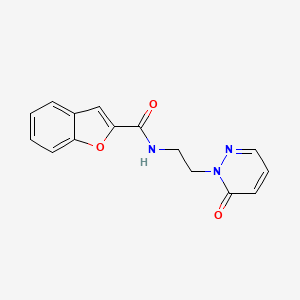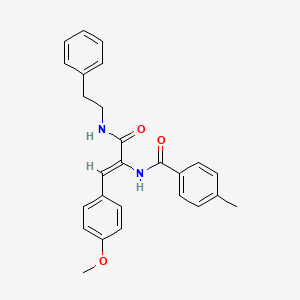
4-Hydroxy-N-(4-methoxybenzyl)but-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Hydroxy-N-(4-methoxybenzyl)but-2-enamide” is a chemical compound with the CAS Number: 1864760-23-5 . It has a molecular weight of 221.26 and its IUPAC name is (E)-4-hydroxy-N-(4-methoxybenzyl)but-2-enamide .
Synthesis Analysis
The compound can be synthesized from fatty acid amides . A series of fatty acid amides, including N-(4-methoxybenzyl)undec-10-enamide, (9Z, 12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamide, and N-(4-methoxy benzyl)oleamide, were synthesized using a suitable synthetic route involving DCC and DMAP as catalysts .Molecular Structure Analysis
The Inchi Code for the compound is 1S/C12H15NO3/c1-16-11-6-4-10(5-7-11)9-13-12(15)3-2-8-14/h2-7,14H,8-9H2,1H3,(H,13,15)/b3-2+ . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
The compound is part of a new series of fatty acid amides . These amides were synthesized using a suitable synthetic route involving DCC and DMAP as catalysts . The synthesized compounds were characterized through FTIR, NMR spectroscopy, and mass spectrometry .Physical And Chemical Properties Analysis
The compound has a molecular weight of 221.26 . More detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Antimicrobial Agents A study by Nengroo et al. (2021) explored the synthesis of fatty acid amides, including derivatives similar to 4-Hydroxy-N-(4-methoxybenzyl)but-2-enamide, as antimicrobial agents. The study involved DNA binding evaluations and in vitro antimicrobial activity assessments, demonstrating significant antifungal and antibacterial activities (Nengroo et al., 2021).
Oligoribonucleotide Synthesis Takaku and Kamaike (1982) introduced the 4-methoxybenzyl group to adenosine, illustrating its application in the synthesis of oligoribonucleotides. This method involved phosphotriester approaches and highlighted the utility of similar compounds in nucleic acid chemistry (Takaku & Kamaike, 1982).
Development of Carboxamide Protecting Group Muranaka et al. (2011) developed a new carboxamide protecting group, with relevance to this compound, demonstrating its application in complex and acid-sensitive adenosine derivatives. This work showcased the versatility of such compounds in organic synthesis (Muranaka et al., 2011).
Deprotection of Hydroxy Functions Horita et al. (1986) researched the deprotection of various benzyl-type protecting groups, including the 4-methoxybenzyl group. Their work contributes to the understanding of selective deprotection in synthetic chemistry, relevant to compounds like this compound (Horita et al., 1986).
Solution Phase Library Synthesis Bailey et al. (1999) demonstrated the use of a 4-methoxybenzyl derivative in the N-protection of amidinonaphthol, relevant for the multiparallel solution phase synthesis of benzamidines. This illustrates the compound's role in facilitating synthesis in chemical libraries (Bailey et al., 1999).
Capsaicin Derivative Synthesis Gilbert et al. (2007) synthesized capsaicin derivatives, including N-(4-hydroxy-3-methoxybenzyl)acetamide, for use in pain research. These derivatives serve as tools for examining heat-sensitive transduction channels in neurons, demonstrating the compound's application in neurophysiology (Gilbert et al., 2007).
Corrosion Resistance in Metals Wang et al. (2014) used a derivative similar to this compound for fabricating super-hydrophobic films on copper, demonstrating its application in enhancing corrosion resistance. This highlights the compound's potential in material science and surface engineering (Wang et al., 2014).
Wirkmechanismus
Target of Action
Similar compounds have been studied for their antimicrobial properties
Mode of Action
Compounds with similar structures have been shown to prevent amide bond-mediated side reactions, such as aspartimide formation and peptide aggregation, by installing a removable group into a peptide bond . This suggests that 4-Hydroxy-N-(4-methoxybenzyl)but-2-enamide may interact with its targets in a similar manner.
Biochemical Pathways
Similar compounds have been used in the synthesis of various biologically active compounds and intermediates . This suggests that this compound may also be involved in various biochemical transformations.
Pharmacokinetics
The compound’s molecular weight (22125) and formula (C12H15NO3) suggest that it may have good bioavailability .
Result of Action
Similar compounds have been shown to have various types of biological activity, including antimicrobial, antiarrhythmic, antidiabetic, and antiviral activities . This suggests that this compound may have similar effects.
Action Environment
Similar compounds have been shown to be soluble in various solvents, including dmf, dmso, glacial acetic acid, dioxane, ethanol, and acetonitrile, and insoluble in water . This suggests that the compound’s action may be influenced by the solvent environment.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(E)-4-hydroxy-N-[(4-methoxyphenyl)methyl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-16-11-6-4-10(5-7-11)9-13-12(15)3-2-8-14/h2-7,14H,8-9H2,1H3,(H,13,15)/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMKAWAOTFBYGP-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C=CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CNC(=O)/C=C/CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(3-Methylcyclohexyl)amino]pyridine-3-carbonitrile](/img/structure/B2475011.png)
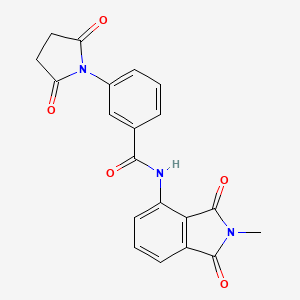
![2-[3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2475014.png)
![5-((4-(2-Hydroxyethyl)piperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2475017.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2475018.png)
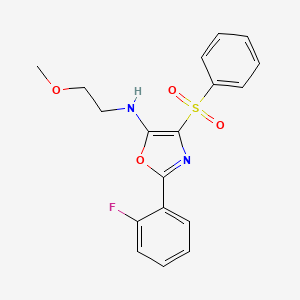
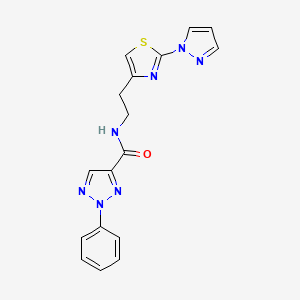
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N'-hydroxybenzenecarboximidamide](/img/structure/B2475022.png)
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2475026.png)
